2-Tetrahydrofuran-2-ylethanamine
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Overview
Description
2-Tetrahydrofuran-2-ylethanamine is an organic compound with the molecular formula C₆H₁₃NO It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains an amine group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetrahydrofuran-2-ylethanamine typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which is commercially available.
Functionalization: The tetrahydrofuran ring is functionalized to introduce an ethylamine group. This can be achieved through a series of reactions, including nucleophilic substitution and reductive amination.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Ensuring the purity and availability of tetrahydrofuran and other reagents.
Reaction Optimization: Using catalysts and optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as distillation and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tetrahydrofuran-2-ylethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions include various substituted amines, imines, and other functionalized derivatives.
Scientific Research Applications
2-Tetrahydrofuran-2-ylethanamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tetrahydrofuran-2-ylethanamine involves its interaction with various molecular targets:
Molecular Targets: The amine group can form hydrogen bonds and ionic interactions with biological molecules.
Pathways Involved: The compound may influence metabolic pathways by acting as a substrate or inhibitor for specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A parent compound with a similar ring structure but lacking the ethylamine group.
Ethanolamine: Contains an amine group attached to an ethyl chain but lacks the tetrahydrofuran ring.
Morpholine: A six-membered ring ether with an amine group, structurally similar but with different chemical properties.
Properties
IUPAC Name |
2-(oxolan-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-3-6-2-1-5-8-6/h6H,1-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOIVJPCZLPQPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406630 |
Source
|
Record name | 2-tetrahydrofuran-2-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98277-97-5 |
Source
|
Record name | 2-tetrahydrofuran-2-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxolan-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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